molecular formula C16H16O2 B14142583 4-[2-(4-Methylphenyl)ethyl]benzoic acid CAS No. 89165-08-2

4-[2-(4-Methylphenyl)ethyl]benzoic acid

Cat. No.: B14142583
CAS No.: 89165-08-2
M. Wt: 240.30 g/mol
InChI Key: NBJGTHQTWWPEJB-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)ethyl]benzoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-methylphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (4-methylbenzene) with ethylene to form 4-methylphenylethylbenzene.

    Oxidation: The 4-methylphenylethylbenzene is then oxidized to form this compound. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-[2-(4-Methylphenyl)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)benzoic acid: Similar structure but lacks the ethyl group.

    4-(4-Fluorophenyl)benzoic acid: Contains a fluorine atom instead of a methyl group.

    4-(4-Methoxyphenyl)benzoic acid: Contains a methoxy group instead of a methyl group.

Uniqueness

4-[2-(4-Methylphenyl)ethyl]benzoic acid is unique due to the presence of the 4-methylphenylethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

89165-08-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-5,8-11H,6-7H2,1H3,(H,17,18)

InChI Key

NBJGTHQTWWPEJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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